N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
The compound N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by:
- A 1,3-benzodioxole moiety at the N-terminus.
- A 4-bromo-2-fluorophenyl group linked via an amino-oxoethyl chain.
- A prop-2-en-1-yl (allyl) substituent at the 3-position of the quinazoline core.
- A carboxamide group at the 7-position.
Properties
CAS No. |
893787-15-0 |
|---|---|
Molecular Formula |
C28H22BrFN4O6 |
Molecular Weight |
609.408 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H22BrFN4O6/c1-2-9-33-27(37)19-6-4-17(26(36)31-13-16-3-8-23-24(10-16)40-15-39-23)11-22(19)34(28(33)38)14-25(35)32-21-7-5-18(29)12-20(21)30/h2-8,10-12H,1,9,13-15H2,(H,31,36)(H,32,35) |
InChI Key |
YKAMGRSFRJQRTK-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)NC5=C(C=C(C=C5)Br)F |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs
The following analogs share the quinazoline scaffold but differ in substituents (Table 1):
Key Observations :
- Halogenation : The target’s 4-bromo-2-fluorophenyl group may enhance hydrophobic interactions compared to the 3-chlorophenyl or 3-fluorophenyl groups in analogs .
- Allyl vs.
- Benzodioxole vs. Simple Aryl Groups: The 1,3-benzodioxole moiety in the target compound could improve metabolic stability over non-cyclic aryl groups .
Computational Similarity Analysis
Tanimoto Coefficient and Murcko Scaffolds
Using methods described in and , structural similarity was assessed:
Molecular Docking Affinity
highlights that minor substituent changes significantly alter docking scores. For example:
- The allyl group could introduce steric effects, reducing affinity compared to bulkier aryl groups in some analogs .
Experimental Comparison Methods
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